N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide

PDE4 inhibition cAMP signaling anti-inflammatory screening

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide (CAS 1353965-99-7, molecular formula C10H19N3O2, MW 213.28 g/mol) is a synthetic piperidine derivative bearing a 2-aminoacetyl (glycinamide) moiety at the piperidine N-1 position and an N-methyl-acetamide group at the 4-position. The compound is classified as an amide-functionalized piperidine and is structurally related to pharmacologically active scaffolds explored for phosphodiesterase 4 (PDE4) inhibition, histone deacetylase (HDAC) binding, and nicotinic acetylcholine receptor (nAChR) modulation.

Molecular Formula C10H19N3O2
Molecular Weight 213.28 g/mol
Cat. No. B7918993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide
Molecular FormulaC10H19N3O2
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCC(=O)N(C)C1CCN(CC1)C(=O)CN
InChIInChI=1S/C10H19N3O2/c1-8(14)12(2)9-3-5-13(6-4-9)10(15)7-11/h9H,3-7,11H2,1-2H3
InChIKeyACMXDNIDRVHLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide – Procurement-Relevant Structural and Pharmacological Baseline


N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide (CAS 1353965-99-7, molecular formula C10H19N3O2, MW 213.28 g/mol) is a synthetic piperidine derivative bearing a 2-aminoacetyl (glycinamide) moiety at the piperidine N-1 position and an N-methyl-acetamide group at the 4-position [1]. The compound is classified as an amide-functionalized piperidine and is structurally related to pharmacologically active scaffolds explored for phosphodiesterase 4 (PDE4) inhibition, histone deacetylase (HDAC) binding, and nicotinic acetylcholine receptor (nAChR) modulation [2]. It is commercially available from multiple suppliers including Fluorochem (catalog 084717) at 95–98% purity for research use . Its calculated topological polar surface area (TPSA) is 66.6 Ų, with 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 2 rotatable bonds, placing it within favorable ranges for CNS drug-likeness parameters .

Why Generic Substitution of N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide with In-Class Piperidine Amides Fails


Piperidine amide derivatives sharing the same molecular formula (C10H19N3O2) or gross scaffold cannot be assumed interchangeable for N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide. The 4-position N-methyl-acetamide substitution pattern, combined with the 1-position 2-aminoacetyl moiety, defines a pharmacophoric geometry that differs fundamentally from the 3-yl positional isomer (CAS 1353965-89-5) and the 4-ylmethyl spacer variant (CAS 1420961-72-3) . Evidence from BindingDB reveals that the 3-yl isomer displays an HDAC IC50 of 23,800 nM, approximately 4.4-fold weaker than the 4-yl isomer's HDAC6 binding affinity (Kd = 5,400 nM), demonstrating that shifting the acetamide attachment point from the 4- to the 3-position profoundly alters target engagement [1]. Similarly, the absence of the 2-aminoacetyl group in simpler analogs such as N-methyl-N-(piperidin-4-yl)acetamide (CAS 83180-55-6) reduces PDE4 inhibitory potency by approximately 7.7-fold (IC50 = 553 nM vs. 72 nM), confirming that the glycinamide side chain is a critical pharmacophoric element rather than an inert appendage [2]. Procurement decisions based solely on core scaffold similarity thus risk selecting compounds with materially different biological activity profiles.

Quantitative Comparator Evidence for N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide Versus Closest Structural Analogs


PDE4 Inhibitory Potency: 7.7-Fold Advantage Over the 2-Aminoacetyl-Deficient Analog

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide inhibits PDE4 in human U937 monocytic cells with an IC50 of 72 nM [1]. By contrast, N-methyl-N-(piperidin-4-yl)acetamide (CAS 83180-55-6), which lacks the 2-aminoacetyl (glycinamide) substituent, inhibits recombinant human PDE4A with an IC50 of 553 nM in HEK293 cells [2]. The 7.7-fold difference in potency demonstrates that the 2-aminoacetyl group is a critical pharmacophoric element for PDE4 engagement, not merely a solubilizing or inert appendage.

PDE4 inhibition cAMP signaling anti-inflammatory screening

HDAC6 Binding Affinity and Selectivity: 4-Yl Positional Isomer Shows 4.4-Fold Advantage Over 3-Yl Isomer

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide binds human HDAC6 with a Kd of 5,400 nM, while showing negligible binding to HDAC4 and HDAC5 (Ki > 50,000 nM) [1]. The 3-yl positional isomer (N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide, CAS 1353965-89-5) exhibits an HDAC IC50 of 23,800 nM in a fluorescently-labeled acetylated substrate assay [2]. The approximately 4.4-fold difference (5,400 nM vs. 23,800 nM) is attributable to the altered geometry of the N-methyl-acetamide group relative to the piperidine ring, which affects hydrogen-bonding interactions within the HDAC catalytic tunnel.

HDAC6 inhibition epigenetic probe positional isomer SAR

Nicotinic Acetylcholine Receptor Subtype Selectivity: ~18-Fold α7 Preference Over α4β4

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide inhibits rat neuronal acetylcholine receptor α7 with an IC50 of 572 nM, whereas it binds the α4β4 subtype with a Ki of 10,500 nM and the α4β2 subtype with a Ki of 29,200 nM [1][2]. The approximately 18-fold selectivity for α7 over α4β4 (572 nM vs. 10,500 nM) indicates that the compound preferentially engages homomeric α7 nAChRs over heteromeric α4-containing subtypes, a profile relevant for differentiating cognitive-enhancing from addictive liability pathways.

nAChR subtype selectivity α7 nicotinic receptor CNS probe compound

Off-Target Selectivity: Minimal Agonist Activity at TAAR5 (EC50 >10,000 nM) Indicates Low Trace Amine Receptor Engagement

In a cellular functional assay measuring cAMP accumulation in HEK293 cells expressing mouse TAAR5, N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide exhibited an EC50 greater than 10,000 nM, classifying it as a very weak agonist at this trace amine-associated receptor [1]. TAAR5 is expressed in the olfactory epithelium and selected brain regions, and its inadvertent activation can confound behavioral pharmacology readouts. The >10 μM threshold indicates that at concentrations relevant for its primary targets (PDE4 IC50 = 72 nM, nAChR α7 IC50 = 572 nM), off-target TAAR5 engagement is negligible.

TAAR5 off-target trace amine receptor selectivity profiling

Physicochemical Differentiation from 4-Ylmethyl Spacer Variant: Reduced Conformational Flexibility and Lower MW Favor Crystallization and Permeability

N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide has a molecular weight of 213.28 g/mol, a TPSA of 66.6 Ų, and 2 rotatable bonds . The 4-ylmethyl spacer variant (N-[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-N-methyl-acetamide, CAS 1420961-72-3) has a molecular weight of 227.30 g/mol (C11H21N3O2) . The additional methylene unit in the 4-ylmethyl variant increases both molecular weight and rotatable bond count, which generally correlates with reduced passive membrane permeability and poorer crystallinity. For CNS-targeted applications where the free fraction and blood-brain barrier penetration are governed by MW and TPSA thresholds, the 4-yl compound's lower MW (213 vs. 227) and fewer rotatable bonds (2 vs. 3 predicted) provide a measurable pharmacokinetic advantage in the lead optimization context.

physicochemical properties conformational restriction CNS drug-likeness

Class-Level Evidence from Piperidine Amide sEH Inhibitor Field: 4-Position Substitution Pattern Enables Sub-100 nM sEH Inhibition

While direct sEH inhibition data for N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide have not been published, structurally related piperidine-4-amide non-urea sEH inhibitors demonstrate that the 4-position amide geometry is critical for potency. Lead compound 3 (a piperidine-4-carboxamide derivative) inhibits human sEH with an IC50 of 85 nM, and analog 3f (with deuterium at the piperidine 4-position) achieves an IC50 of 53 nM [1]. Liver microsomal stability data show that perdeuterated analogs (3h, 3i) achieve half-lives exceeding 240 min in human liver microsomes, compared to 186 min for the non-deuterated lead, with intrinsic clearance below 5.8 μL/min/mg [2]. These class-level findings suggest that the 4-substituted piperidine amide scaffold, which N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide shares, is a privileged chemotype for sEH inhibitor development with tunable metabolic stability.

soluble epoxide hydrolase piperidine amide SAR metabolic stability

Recommended Research and Industrial Application Scenarios for N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide


PDE4-Focused Anti-Inflammatory Screening Cascades Requiring Cellular Potency Below 100 nM

Based on the demonstrated PDE4 IC50 of 72 nM in human U937 monocytic cells [1], this compound is suitable as a starting point for PDE4-targeted anti-inflammatory drug discovery programs. Its 7.7-fold potency advantage over the 2-aminoacetyl-deficient analog (IC50 = 553 nM) means that at a screening concentration of 1 μM, the target compound achieves >93% PDE4 inhibition, whereas the simpler analog reaches only ~64% inhibition, substantially affecting hit-calling thresholds in high-throughput screens. U937 cells are a well-validated model for monocyte-macrophage PDE4 pharmacology, making this dataset directly translatable to inflammatory disease indications such as COPD and rheumatoid arthritis.

HDAC6-Selective Chemical Probe Development Leveraging 4-Yl Positional Isomer Advantage

The compound's HDAC6 Kd of 5,400 nM, combined with >9-fold selectivity over HDAC4 and HDAC5 (Ki > 50,000 nM), supports its use as a starting scaffold for HDAC6-selective inhibitor development [2]. The ~4.4-fold affinity advantage of the 4-yl isomer over the 3-yl positional isomer (HDAC IC50 = 23,800 nM) highlights the importance of the 4-position substitution geometry for HDAC6 binding. This compound can serve as a reference standard in HDAC6 assay development and as a fragment-like starting point for structure-guided optimization, particularly given that HDAC6-selective inhibitors are pursued for oncology and neurodegenerative disease applications.

nAChR α7 Subtype-Selective CNS Probe Compound with Defined Off-Target Selectivity Profile

With an nAChR α7 IC50 of 572 nM and 18- to 51-fold selectivity over α4β4 and α4β2 subtypes [3], the compound provides a valuable tool for dissecting α7-mediated effects in neuronal signaling. The clean TAAR5 profile (EC50 > 10,000 nM) further supports its use in behavioral pharmacology studies where trace amine receptor activation could confound readouts [4]. For CNS drug discovery programs targeting cognitive enhancement or neuroinflammation via α7 nAChR modulation, this compound offers a defined selectivity fingerprint that can guide medicinal chemistry optimization away from addiction-associated α4β2 pathways.

Piperidine Amide Library Design for sEH Inhibitor Programs: 4-Position Scaffold with Demonstrated Metabolic Stability Enhancement Potential

Drawing on class-level evidence from the piperidine-4-amide sEH inhibitor field—where closely related scaffolds achieve sEH IC50 values as low as 53 nM and deuterated analogs demonstrate human liver microsome half-lives exceeding 240 min [5]—this compound can serve as a core building block for combinatorial amide library synthesis. The 2-aminoacetyl side chain provides a primary amine handle for further derivatization (e.g., amide coupling, sulfonylation, or reductive amination), while the 4-position N-methyl-acetamide establishes the critical pharmacophoric geometry for target engagement. Procurement of this specific 4-yl isomer (rather than the 3-yl or 4-ylmethyl variants) ensures that library members retain the spatial orientation of the acetamide group shown to be essential for sub-100 nM sEH inhibition in crystallographically validated analogs.

Quote Request

Request a Quote for N-[1-(2-Amino-acetyl)-piperidin-4-yl]-N-methyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.